Cytidine 5'-(tetrahydrogen triphosphate), sodium salt

Description

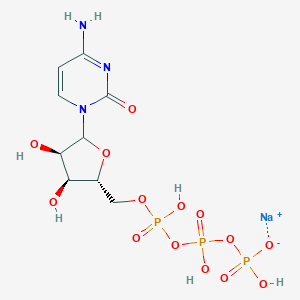

Cytidine 5'-(tetrahydrogen triphosphate), sodium salt (CTP sodium salt) is a nucleotide derivative critical in RNA synthesis and cellular metabolism. It consists of a cytidine moiety linked to a triphosphate group, stabilized by sodium counterions. The compound is widely utilized in analytical chemistry, molecular biology, and pharmaceutical research due to its role as a substrate for RNA polymerases . Key identifiers include CAS numbers 36051-68-0 (hydrate form) and 81012-87-5 (dihydrate form), with molecular formulas C₉H₁₄N₃Na₂O₁₄P₃ (anhydrous, MW 527.12 g/mol) and C₉H₁₈N₃Na₂O₁₆P₃ (dihydrate, MW 563.15 g/mol) . Its solubility in water and insolubility in organic solvents like ethanol make it suitable for aqueous biochemical assays .

Properties

IUPAC Name |

sodium;[[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O14P3.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXAPABOZXFQTH-YMCBRKDHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)C2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3NaO14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18423-42-2 | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate), sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018423422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Adenylate Kinase-Mediated Synthesis

Adenylate kinase (EC 2.7.4.3) catalyzes the phosphorylation of CMP using adenosine triphosphate (ATP) as a phosphate donor. The reaction proceeds as follows:

Subsequent phosphorylation of CDP to CTP is achieved using pyruvate kinase (EC 2.7.1.40) with phosphoenolpyruvate (PEP) as the phosphate donor:

Key advantages include high regioselectivity and minimal side products. A 200-mmol-scale reaction achieves yields of 85–92% with >99% purity when coupled with PEP regeneration systems.

In Situ Generation of Phosphoenolpyruvate

To circumvent PEP’s instability, researchers generate it directly in the reaction mixture using 3-phosphoglyceric acid (3-PGA) as a precursor. The process involves two enzymes:

-

Phosphoglycerate mutase (EC 2.7.5.3) : Converts 3-PGA to 2-phosphoglyceric acid.

-

Enolase (EC 4.2.1.11) : Dehydrates 2-phosphoglyceric acid to PEP.

This method eliminates the need for external PEP addition, reducing costs and improving reaction efficiency.

Chemical Synthesis Approaches

Chemical methods, though less selective than enzymatic routes, offer alternatives for laboratories lacking access to specialized enzymes.

Direct Phosphorylation of Cytidine Monophosphate

CMP undergoes stepwise phosphorylation using trimetaphosphate (TriMP) in anhydrous conditions:

Yields range from 60–68%, with purity dependent on chromatographic purification. Challenges include competing hydrolysis reactions and the formation of cytidine diphosphate (CDP) byproducts.

Deamination of Cytidine Triphosphate Derivatives

CTP-Na can be synthesized via deamination of uridine triphosphate (UTP) derivatives. However, this method is less common due to inefficiencies in regioselective amination.

Comparative Analysis of Synthesis Methods

| Parameter | Enzymatic Method | Chemical Method |

|---|---|---|

| Yield | 85–92% | 60–68% |

| Purity | >99% | 80–85% |

| Reaction Time | 4–6 hours | 18–24 hours |

| Scalability | Suitable for 10–200 mmol | Limited to <50 mmol |

| Byproduct Formation | <1% | 15–20% |

Enzymatic methods dominate industrial production due to superior efficiency and scalability, while chemical routes persist in small-scale research settings.

Purification and Stabilization Techniques

Ethanol Precipitation

CTP-Na is precipitated by adding chilled ethanol (3:1 v/v) to the reaction mixture. This step removes unreacted nucleotides and proteins, yielding 90–95% recovery.

Chromatographic Methods

Anion-exchange chromatography (e.g., DEAE-Sepharose) separates CTP-Na from CDP and CMP contaminants. Gradient elution with 0.1–1.0 M triethylammonium bicarbonate (TEAB) achieves >99% purity.

Quality Control and Analytical Characterization

-

HPLC : Reverse-phase C18 columns with 50 mM KHPO (pH 4.5) mobile phase resolve CTP-Na from impurities (retention time: 8.2 minutes).

-

Enzymatic Assays : Coupling with RNA polymerase confirms biological activity by measuring RNA synthesis rates.

Industrial-Scale Production Considerations

Large-scale reactors (>100 L) employ immobilized adenylate kinase on chitosan beads to enhance enzyme stability. Continuous PEP regeneration via 3-PGA influx maintains reaction kinetics, achieving volumetric productivities of 50–60 g/L/day .

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-(tetrahydrogen triphosphate), sodium salt undergoes various biochemical reactions, including:

Phosphorylation: It acts as a phosphate donor in the synthesis of RNA.

Glycosylation: It participates in the glycosylation of proteins and lipids.

Common Reagents and Conditions

Phosphorylation: Requires ATP and magnesium ions.

Glycosylation: Involves enzymes like cytidylyltransferases and specific substrates such as phosphocholine.

Major Products Formed

RNA: Synthesized by RNA polymerases using cytidine 5’-triphosphate as a substrate.

CDP-choline: Formed during the synthesis of phosphatidylcholine.

Scientific Research Applications

RNA Synthesis

CTP is primarily utilized in the synthesis of RNA by RNA polymerases. It acts as a building block for the formation of RNA strands, which are essential for protein synthesis and gene expression. The enzymatic incorporation of CTP into RNA is critical for maintaining cellular functions and regulating metabolic pathways .

Phosphatidylcholine Formation

CTP participates in the biosynthesis of phosphatidylcholine (PC), a major component of cell membranes. In this process, CTP reacts with phosphocholine through the enzyme CTP:phosphocholine cytidylyltransferase, facilitating the conversion into CDP-choline, which is then used to synthesize PC .

Analytical Chemistry

CTP is employed in analytical chemistry for various applications, including fluorescence emission studies and titration curve analyses. For instance, it has been used as an anion source in studies involving silver nanoclusters and copper(II) complexes, demonstrating its versatility in experimental setups .

Biochemical Studies

In biochemical research, CTP is used to investigate enzyme kinetics and metabolic pathways. Its role as a substrate allows researchers to explore enzymatic activity and regulation within cellular systems, contributing to our understanding of metabolic disorders and potential therapeutic targets .

Fluorescent Detection Systems

A study published in the European Journal of Organic Chemistry demonstrated the use of CTP in developing fluorescent receptors for adenosine-5'-triphosphate (ATP) detection. The research highlighted how CTP's properties facilitate the design of sensitive detection systems for biomolecules, showcasing its relevance in bioanalytical applications .

Sialylation Processes

CTP has been implicated in sialylation processes where it serves as a substrate for sialyltransferases that modify glycoconjugates. This modification is crucial for cell recognition and signaling, influencing various biological processes such as immune response and pathogen interaction .

Data Tables

Mechanism of Action

Cytidine 5’-(tetrahydrogen triphosphate), sodium salt exerts its effects primarily through its role as a substrate in RNA synthesis. It is incorporated into RNA by RNA polymerases, facilitating the transcription process. Additionally, it acts as a coenzyme in the synthesis of phosphatidylcholine and glycosylation of proteins, influencing various cellular pathways .

Comparison with Similar Compounds

Key Findings :

- CTP synthetase exhibits distinct substrate affinities: lower Km for GTP (0.25 mM) in hepatomas compared to ATP (0.7 mM) in normal liver .

- CTP’s role in RNA synthesis contrasts with ATP’s energy-carrying function and GTP’s signaling role in translation .

Metabolic and Pharmacological Implications

Enzyme Activity in Disease States

- CTP Synthetase in Tumors: Rapidly growing hepatomas show 5–10× higher CTP synthetase activity than normal liver, correlating with tumor aggressiveness . Human renal carcinomas exhibit 1.6–3.8× elevated activity, suggesting CTP metabolism as a biomarker for cancer progression .

- Drug Resistance : Mutant cells with elevated CTP levels (via CTP synthetase deregulation) resist 5-fluorouracil by reducing its incorporation into RNA .

Inhibitors and Analogs

- Modified Derivatives : 2'-Deoxy-CTP trisodium salt (CAS 102783-51-7) and 2',3'-dideoxy-CTP trilithium salt are used in DNA sequencing and antiviral research, contrasting with CTP’s RNA-specific applications .

Biological Activity

Cytidine 5'-(tetrahydrogen triphosphate), sodium salt (CTP) is a crucial nucleoside triphosphate involved in various biological processes, including RNA synthesis and cellular signaling. This article explores its biological activity, synthesis methods, interactions with biomolecules, and implications for research and therapeutic applications.

- Molecular Formula : C₉H₁₄N₃O₁₄P₃

- Molecular Weight : Approximately 491.15 g/mol

- Solubility : Soluble in water (up to 10 mg/ml) and sparingly soluble in organic solvents like ethanol and DMSO .

Biological Functions

CTP plays several essential roles in cellular metabolism:

- RNA Synthesis : CTP is a substrate for RNA polymerases, facilitating the synthesis of RNA from DNA templates.

- Phosphatidylcholine Synthesis : CTP participates in the formation of phosphatidylcholine (PC) via the action of CTP:phosphocholine cytidylyltransferase, which produces CDP-choline, a rate-limiting step in PC synthesis critical for cell membrane integrity and function .

- Sialylation Processes : CTP is involved in generating CMP-N-acylneuraminic acid, necessary for sialylation reactions mediated by N-acylneuraminate cytidylyltransferase .

Interaction Studies

CTP exhibits interactions with various biomolecules:

- Enzymatic Reactions : CTP acts as a donor of cytidine monophosphate (CMP) in glycosylation reactions essential for synthesizing glycoproteins and glycolipids .

- Stability Against Degradation : The tetrahydrogen modification enhances CTP's stability against ribonucleases, making it advantageous for laboratory applications requiring prolonged activity.

Synthesis Methods

CTP can be synthesized through enzymatic or chemical methods:

- Enzymatic Synthesis : This method utilizes glycosyl transferases to convert nucleoside monophosphates into their triphosphate forms, allowing for high specificity and yield.

- Chemical Synthesis : Various chemical pathways have been developed to produce CTP from simpler precursors, although these methods may require more complex reaction conditions .

Case Studies and Research Findings

Recent studies have highlighted the biological significance of CTP:

- Cancer Research : Increased levels of CTP have been associated with enhanced cell proliferation in cancer cells. The upregulation of CTP:phosphocholine cytidylyltransferase has been linked to malignant transformation in intestinal epithelial cells, suggesting a potential target for cancer therapies .

- Antiviral Activity : Analogues of CTP have been investigated for their antiviral properties. For instance, compounds that mimic CTP's structure have shown promise as inhibitors of viral polymerases, contributing to the development of antiviral drugs .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| RNA Synthesis | Acts as a substrate for RNA polymerases |

| Phosphatidylcholine Synthesis | Involved in the production of CDP-choline, critical for cell membranes |

| Sialylation | Participates in generating CMP-N-acylneuraminic acid |

| Stability | Enhanced resistance to ribonuclease degradation |

| Cancer Implications | Upregulation linked to cancer cell proliferation |

| Antiviral Potential | Analogues investigated for inhibition of viral polymerases |

Q & A

Q. What are the optimal storage and handling protocols for Cytidine 5'-(tetrahydrogen triphosphate), sodium salt to ensure stability in experimental workflows?

Methodological Answer:

- Storage: Aliquot and store at –80°C for long-term stability (up to 6 months) or –20°C for short-term use (1 month). Avoid freeze-thaw cycles and exposure to light .

- Handling: Use RNase-free tubes and buffers to prevent degradation. The compound is stable in aqueous solutions (up to 10 mg/mL) but susceptible to hydrolysis at extreme pH (<5 or >9) .

- Safety: Wear nitrile gloves and safety goggles. In case of spills, evacuate the area, use absorbent materials, and dispose of waste according to institutional guidelines for non-hazardous chemicals .

Q. How can researchers detect and quantify this compound in enzymatic reaction mixtures?

Methodological Answer:

- UV Spectrophotometry: Measure absorbance at 271 nm (ε = 9,000 M⁻¹cm⁻¹) specific to cytidine derivatives. Correct for background interference using blank reactions .

- HPLC: Use a C18 column with a mobile phase of 50 mM triethylammonium acetate (pH 6.5) and a gradient of 0–20% acetonitrile. Retention time: ~8.2 minutes .

- Enzymatic Assays: Couple with pyruvate kinase to generate ATP, then quantify via luciferase-based luminescence. Validate using a standard curve .

Q. What are the key stability challenges for this compound in cell-free transcription/translation systems?

Methodological Answer:

- Ribonuclease Resistance: The tetrahydrogen modification confers partial resistance to RNase A, but residual activity in lysates may degrade the compound. Pre-treat systems with RNase inhibitors (e.g., SUPERase-In™) .

- Metal Ion Interactions: Sodium ions stabilize the triphosphate group, but Mg²⁺ in buffered systems can precipitate the compound. Use chelating agents (e.g., EDTA) at ≤1 mM to mitigate this .

Advanced Research Questions

Q. How can researchers optimize enzymatic synthesis of this compound for high-purity yields?

Methodological Answer:

- Enzymatic Phosphorylation: Use cytidine kinase (e.g., human UCK2) with excess ATP in Tris-HCl buffer (pH 7.5, 37°C). Monitor reaction progress via TLC (Rf = 0.3 in 1-propanol:NH₄OH:H₂O, 6:3:1) .

- Purification: Apply anion-exchange chromatography (Q-Sepharose) with a NaCl gradient (0–1 M). Validate purity via ¹H NMR (δ 7.9 ppm for cytosine protons; ≥98% purity) .

- Troubleshooting: If yields are low, check for ATP depletion using the Bradford assay (Coomassie Brilliant Blue G-250 dye) to quantify residual protein contaminants .

Q. What experimental strategies resolve contradictions in reported enzymatic activity data involving this compound?

Methodological Answer:

- Source Variability: Compare commercial batches using LC-MS to detect impurities (e.g., dephosphorylated derivatives). Reproducibility issues may arise from sodium salt hydration levels (dihydrate vs. anhydrous) .

- Buffer Compatibility: Test activity in alternative buffers (e.g., HEPES vs. Tris). Phosphate buffers may chelate sodium ions, reducing solubility and altering kinetics .

- Control Experiments: Include UTP or dCTP analogs to confirm substrate specificity. For example, 5-methyl-dCTP shows distinct kinetic parameters in polymerase assays .

Q. How can chemical modifications enhance the functionality of this compound in RNA aptamer studies?

Methodological Answer:

- Fluorescent Labeling: Introduce Cy5 or Alexa Fluor tags via primary amine coupling to the cytidine base. Verify labeling efficiency via fluorescence polarization .

- Backbone Modifications: Replace the β-phosphate with a boranophosphate group to enhance nuclease resistance. Synthesize using phosphoramidite chemistry under inert conditions .

- Validation: Use surface plasmon resonance (SPR) to measure binding affinity (KD) of modified aptamers to targets (e.g., thrombin). Compare with unmodified controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.